1-Ethyl-3-methylimidazolium L-(+)-lactate

Aquatic Toxicology Green Chemistry Enantioselectivity

1-Ethyl-3-methylimidazolium L-(+)-lactate ([EMIM][L-Lac], CAS 878132-19-5) is a chiral ionic liquid (CIL) composed of the 1-ethyl-3-methylimidazolium cation paired with the L-(+)-lactate anion. It belongs to the imidazolium-based lactate ionic liquid class and is characterized as a room-temperature molten salt with a molecular formula of C₉H₁₆N₂O₃ and molecular weight of 200.23 g/mol.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 878132-19-5
Cat. No. B1596995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methylimidazolium L-(+)-lactate
CAS878132-19-5
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCN1C=C[N+](=C1)C.CC(C(=O)[O-])O
InChIInChI=1S/C6H11N2.C3H6O3/c1-3-8-5-4-7(2)6-8;1-2(4)3(5)6/h4-6H,3H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1
InChIKeyRJCLZEKYUQKDAL-WNQIDUERSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-methylimidazolium L-(+)-lactate (CAS 878132-19-5) - Chiral Ionic Liquid for Enantioselective Applications and Green Solvent Procurement


1-Ethyl-3-methylimidazolium L-(+)-lactate ([EMIM][L-Lac], CAS 878132-19-5) is a chiral ionic liquid (CIL) composed of the 1-ethyl-3-methylimidazolium cation paired with the L-(+)-lactate anion . It belongs to the imidazolium-based lactate ionic liquid class and is characterized as a room-temperature molten salt with a molecular formula of C₉H₁₆N₂O₃ and molecular weight of 200.23 g/mol . The compound exhibits chirality due to the L-lactate anion, which imparts enantioselective properties not present in achiral or racemic ionic liquid alternatives, making it particularly relevant for chiral separation, asymmetric synthesis, and environmentally conscious solvent selection .

Why 1-Ethyl-3-methylimidazolium L-(+)-lactate Cannot Be Interchanged with Achiral, Racemic, or Alternative Ionic Liquids in Critical Applications


Substituting 1-ethyl-3-methylimidazolium L-(+)-lactate with its D-enantiomer, racemic DL-mixture, achiral imidazolium ionic liquids (e.g., EMIM acetate), or even structurally similar lactate-based ionic liquids (e.g., choline lactate) leads to functionally distinct outcomes in chiral recognition, biological interaction, and separation efficiency. The L-(+)-lactate anion confers specific stereochemical interactions that directly govern enantioselective toxicity profiles [1], chiral ligand exchange kinetics [2], and membrane fusion behavior [3]. Generic substitution without accounting for these quantifiable differences risks compromised enantiomeric resolution, altered ecotoxicological impact, or suboptimal performance in bioanalytical and pharmaceutical quality control workflows.

Quantitative Differentiation of 1-Ethyl-3-methylimidazolium L-(+)-lactate: Direct Comparator Evidence for Scientific Procurement Decisions


Enantioselective Aquatic Toxicity: 2.2× Lower EC50 for D-Enantiomer Indicates L-(+)-Form is the Safer Green Solvent Choice

In a head-to-head ecotoxicity assessment using the green alga Scenedesmus obliquus, the L-(+)-enantiomer of 1-ethyl-3-methylimidazolium lactate exhibited an EC50 value >5000 μM, whereas the D-(−)-enantiomer demonstrated an EC50 of 2255.21 μM [1]. This represents a >2.2-fold difference in acute toxicity between enantiomers, establishing that the L-(+)-form is substantially less toxic to aquatic organisms.

Aquatic Toxicology Green Chemistry Enantioselectivity

Enantioseparation of Amino Acids: [EMIM][L-Lac] Achieves Complete Resolution in 15 min vs. Partial Resolution and >30 min for Alternative L-Lactate-Based System

In chiral ligand exchange capillary electrophoresis (CLE-CE) for tryptophan enantiomers, the [EMIM][L-Lac] system (40.0 mmol/L with 20.0 mmol/L CuCl₂, pH 4.5) provided complete enantioseparation with a migration time of approximately 15 min [1]. In direct contrast, a system using L-lactic acid (L-Lac) as the chiral ligand plus EMIM acetate (EMIM-Ace) as an electroosmotic flow suppressor yielded only partial resolution of DL-tryptophan and extended the migration time to >30 min [1].

Chiral Separation Capillary Electrophoresis Amino Acid Analysis

Lipid Vesicle Fusion Induction: [EMIM][Lac] Outperforms Choline Lactate by 23% at 30% (v/v) Concentration

At a concentration of 30% (v/v), 1-ethyl-3-methylimidazolium lactate ([EMIM][Lac]) induced lipid vesicle fusion to a fluorescence intensity level 1.6× that of the IL-free control, whereas choline lactate ([Ch][Lac]) under identical conditions achieved only 1.3× the control fluorescence intensity [1]. Both ionic liquids showed negligible fusion at low concentrations, but the imidazolium-based lactate exhibited measurably greater fusogenic activity.

Membrane Biophysics Gene Transfection Electron Microscopy

Physical Property Differentiation: 1-Ethyl vs. 1-Pentyl Alkyl Chain Length Modulates Density and Surface Tension for Process Engineering

Comparative thermophysical characterization of 1-ethyl-3-methylimidazolium lactate ([C₂mim][Lact]) and its 1-pentyl analog ([C₅mim][Lact]) reveals chain-length-dependent differences in density and surface tension across the temperature range of 288.15–333.15 K [1]. The shorter ethyl chain of [C₂mim][Lact] results in distinct volumetric and interfacial properties that influence solvent handling, mass transfer, and phase behavior in industrial applications.

Thermophysical Properties Process Engineering Solvent Selection

Optimal Procurement-Driven Application Scenarios for 1-Ethyl-3-methylimidazolium L-(+)-lactate Based on Quantitative Differentiation Evidence


Enantioselective Capillary Electrophoresis for Pharmaceutical Chiral Purity Analysis

Based on the demonstrated ability of [EMIM][L-Lac] to achieve complete enantioseparation of amino acid enantiomers within 15 minutes using CLE-CE, this ionic liquid is ideally suited as a chiral selector or additive in capillary electrophoresis methods for pharmaceutical chiral impurity determination [1]. The compound has been successfully validated for chiral impurity assessment of eszopiclone in commercial tablets, achieving impurity detection below 0.1% when used in combination with β-cyclodextrin [2]. Procurement is specifically recommended for analytical laboratories requiring rapid, complete enantiomeric resolution where partial separation by L-lactic acid alone is insufficient.

Environmentally Preferable Solvent for Green Chemistry Process Development with Aquatic Discharge Considerations

The >2.2-fold lower acute aquatic toxicity of the L-(+)-enantiomer compared to the D-(−)-enantiomer (EC50 >5000 μM vs. 2255.21 μM in S. obliquus) positions 1-ethyl-3-methylimidazolium L-(+)-lactate as the enantiomer of choice for industrial solvent applications where aquatic environmental release is a concern [1]. This differential toxicity profile supports its selection over racemic lactate ionic liquids or the D-enantiomer in process development workflows subject to environmental risk assessment requirements.

Membrane Fusion Studies for Gene Transfection and Electron Microscopy Sample Preparation

The 23% higher vesicle fusion induction activity of [EMIM][Lac] relative to choline lactate at 30% (v/v) concentration (1.6× vs. 1.3× control fluorescence intensity) makes this compound preferable for applications requiring enhanced membrane fusion, such as gene transfection reagent development [1]. Conversely, the demonstrated negligible fusion at low concentrations supports its safe use as a sample preparation medium for electron microscopy of lipid samples and cells where membrane integrity must be preserved [1].

Thermophysical Property-Tailored Solvent Selection for Unit Operations Requiring Precise Density Control

The availability of comprehensive density and surface tension data for [C₂mim][Lact] across the industrially relevant temperature range of 288.15–333.15 K enables precise engineering calculations for solvent handling and process design [1]. Procurement decisions between 1-ethyl and longer-chain 1-alkyl-3-methylimidazolium lactate ionic liquids should reference these datasets to optimize for specific density and surface tension requirements in mixing, pumping, and phase separation operations.

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